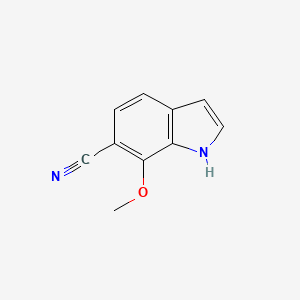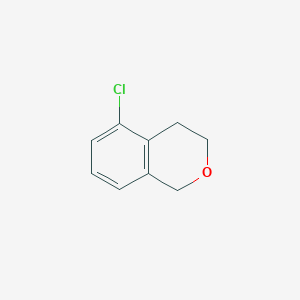
7-Methoxy-1H-indole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1H-indole-6-carbonitrile is a chemical compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring Indole derivatives are significant in various fields due to their biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-indole-6-carbonitrile typically involves the following steps:
Starting Material: The synthesis begins with a suitable indole derivative.
Methoxylation: Introduction of a methoxy group at the 7th position of the indole ring. This can be achieved using methanol and a suitable catalyst.
Nitrile Introduction: The nitrile group is introduced at the 6th position through a cyanation reaction. This can be done using reagents like copper(I) cyanide in the presence of a suitable base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of 7-methoxy-1H-indole-6-carboxylic acid.
Reduction: Formation of 7-methoxy-1H-indole-6-amine.
Substitution: Various substituted indole derivatives depending on the reagent used.
Scientific Research Applications
7-Methoxy-1H-indole-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the biological activities of indole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 7-Methoxy-1H-indole-6-carbonitrile involves its interaction with specific molecular targets in biological systems. The methoxy and nitrile groups can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-1H-indole-3-carbonitrile
- 6-Methoxy-1H-indole-5-carbonitrile
- 5-Methoxy-1H-indole-4-carbonitrile
Uniqueness
7-Methoxy-1H-indole-6-carbonitrile is unique due to the specific positioning of the methoxy and nitrile groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-methoxy-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-13-10-8(6-11)3-2-7-4-5-12-9(7)10/h2-5,12H,1H3 |
InChI Key |
IRDJGDSKVFUZNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1NC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B15233206.png)


![2-Methoxy-4-azatricyclo[4.2.1.03,]nonane](/img/structure/B15233213.png)
![2-Methyl-1-azaspiro[[1,3]oxathiolane-5,3-bicyclo[2.2.2]octane](Hydrochloride)](/img/structure/B15233214.png)




![(4S)-2-Aza-spiro[4.5]decane-4-carboxylic acid](/img/structure/B15233251.png)
